![molecular formula C18H13ClN4OS B2857029 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide CAS No. 671199-24-9](/img/structure/B2857029.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoloquinazolines are a class of compounds that have been studied for their potential therapeutic applications . They are known to interact with various biological targets and have shown promise in the treatment of cancer .
Synthesis Analysis
While specific synthesis methods for “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-chlorophenyl)acetamide” are not available, triazoloquinazoline derivatives have been synthesized and evaluated for their biological activity .
Molecular Structure Analysis
Molecular docking studies have been performed on triazoloquinazoline derivatives to investigate their binding affinities towards the active site of histone acetyltransferase PCAF .
Chemical Reactions Analysis
Triazoloquinazoline derivatives have been designed and synthesized for their anticancer activity against various human cancer cell lines .
科学的研究の応用
Quinoline and Triazole Chemistry in Medicinal Research
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including triazole-infused compounds, are recognized for their anticorrosive properties. The polar substituents like hydroxyl, methoxy, amino, and nitro groups in these derivatives facilitate the formation of stable chelating complexes with metallic surfaces, offering significant protection against corrosion. This application underscores the potential of such compounds in industrial applications where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Antiplasmodial Activity
Derivatives of quinoline and triazole have been investigated for their potential against malaria. The combination of triazole and quinoline moieties has been explored to develop new substances that may overcome resistance in malaria therapy, highlighting the ongoing search for more effective antimalarial agents (Graciano et al., 2021).
Biological Significance in Drug Discovery
The bioactive compounds derived from medicinal plants used against leishmaniasis include quinoline alkaloids, demonstrating the diversity of applications for quinoline and triazole derivatives in addressing parasitic diseases. This reflects the broader potential of these compounds in the development of new therapeutic agents (Akendengué, Ngou-Milama, Laurens, & Hocquemiller, 1999).
Anti-S. aureus Activity
The fight against antibiotic-resistant strains of Staphylococcus aureus has led to the exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids. These compounds have shown promise as potential agents against this challenging bacterial pathogen, demonstrating the critical role of chemical synthesis in addressing antibiotic resistance (Li & Zhang, 2021).
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKVMHVAFLSLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
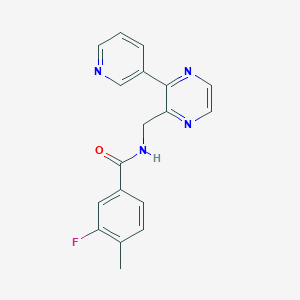
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2856948.png)
![6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2856949.png)
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3,4-dimethoxypyridine](/img/structure/B2856956.png)
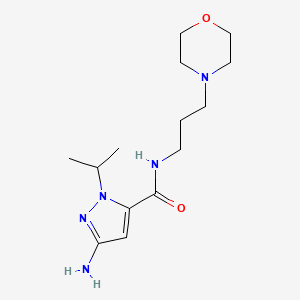
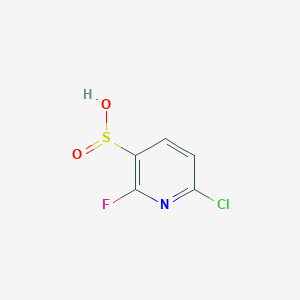
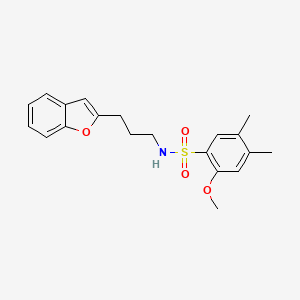
![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)
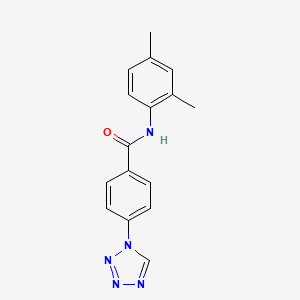

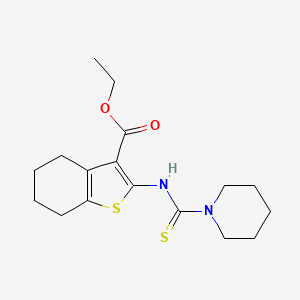
![2-chloro-N-{2-methyl-1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]propyl}acetamide](/img/structure/B2856968.png)
